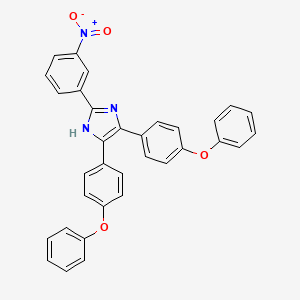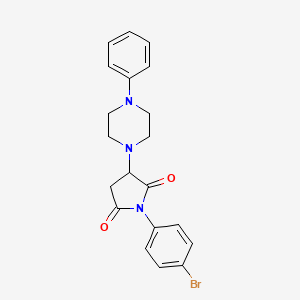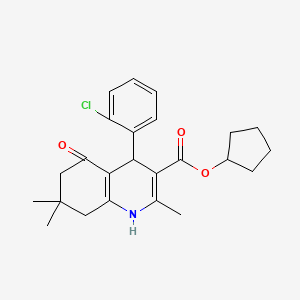
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazole family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the inhibition of tubulin polymerization, which is critical for the formation of microtubules. Microtubules are essential for cell division and are a target for many anti-cancer drugs. By inhibiting the polymerization of tubulin, this compound can prevent the formation of microtubules, leading to the inhibition of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has also been found to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and has anti-inflammatory properties. Furthermore, it has been found to have a positive effect on bone formation and can promote bone regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility, which can make it challenging to work with, and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the research on 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One of the most significant areas of research is in the development of more effective anti-cancer drugs. Furthermore, there is a need to explore its potential in other areas, such as anti-inflammatory drugs and bone regeneration. Additionally, further studies are required to determine the long-term effects of this compound and its potential side effects.
Conclusion:
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has shown potential in various scientific research applications. Its anti-cancer properties, as well as its other biochemical and physiological effects, make it a promising candidate for the development of new drugs. However, further research is required to determine its long-term effects and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole can be achieved using various methods. One of the most common methods is the condensation reaction between 4-phenoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of ammonium acetate and polyphosphoric acid. The resulting intermediate is then reacted with 4,5-diphenylimidazole to obtain the final product.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Furthermore, it has been found to be effective against drug-resistant cancer cells.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O4/c37-36(38)26-9-7-8-25(22-26)33-34-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)32(35-33)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZQJAMIPJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)
![2,4-dichloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5062561.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062582.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5062584.png)
![3-amino-N-1,3-benzodioxol-5-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5062586.png)

![1-(2,5-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5062595.png)
![diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062603.png)
![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
